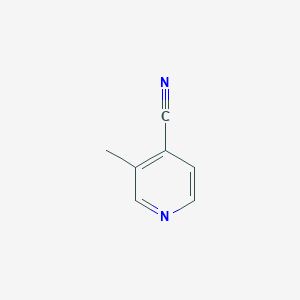

3-Methylisonicotinonitrile

Description

Properties

IUPAC Name |

3-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNWPKSTEHBXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226733 | |

| Record name | 3-Methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7584-05-6 | |

| Record name | 3-Methyl-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7584-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylisonicotinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007584056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Methylisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methylisonicotinonitrile (CAS No. 7584-05-6). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for determining these properties are also included to support laboratory research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are crucial for its handling, formulation, and application in research and drug development.

Table 1: Summary of Quantitative Data for this compound

| Physical Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Melting Point | 42 - 44 °C | |

| Boiling Point | 204 °C | |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

2.1. Melting Point Determination

The melting point is a critical indicator of a compound's purity.

-

Apparatus: Capillary tubes, thermometer, melting point apparatus (e.g., Thiele tube or digital melting point apparatus).

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).

-

2.2. Boiling Point Determination

The boiling point provides insight into the volatility of a compound.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or heating block).

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2.3. Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

-

Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

-

Procedure (using a pycnometer for higher accuracy):

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer at a specific temperature.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with the sample is determined.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

2.4. Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, formulation, and designing reaction conditions.

-

Apparatus: Test tubes, vortex mixer (optional), a selection of solvents (e.g., water, ethanol, acetone, toluene, dimethyl sulfoxide).

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

-

A known volume of the desired solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

The mixture is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, the solubility is recorded as being at least 10 mg/mL in that solvent. If not, the test can be repeated with smaller amounts of solute or larger volumes of solvent to determine the approximate solubility. The process is repeated for a range of polar and non-polar solvents to establish a solubility profile.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

References

An In-depth Technical Guide to 3-Methyl-4-Cyanopyridine

This technical guide provides a comprehensive overview of the chemical compound 3-methyl-4-cyanopyridine, also known as 3-methylisonicotinonitrile.[1] It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's chemical structure, physicochemical properties, synthesis protocols, and its applications, with a focus on presenting data in a clear and accessible format.

Chemical Structure and Identification

3-Methyl-4-cyanopyridine is a derivative of pyridine with a methyl group at the 3-position and a nitrile group at the 4-position.[1] Its structure is foundational to its chemical reactivity and utility as a synthetic intermediate.

Below is a diagram representing the chemical structure of 3-methyl-4-cyanopyridine.

Caption: 2D representation of the 3-methyl-4-cyanopyridine molecule.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 3-Methylpyridine-4-carbonitrile[1] |

| Synonyms | 4-Cyano-3-picoline, this compound[1][2] |

| CAS Number | 7584-05-6[1] |

| Molecular Formula | C₇H₆N₂[1] |

| Molecular Weight | 118.14 g/mol [2] |

| InChI Key | XLAPHZHNODDMDD-UHFFFAOYSA-N[3] |

| Canonical SMILES | CC1=C(C=NC=C1)C#N[3] |

Physicochemical Properties

The physical and chemical properties of 3-methyl-4-cyanopyridine are crucial for its handling, storage, and application in chemical reactions. It is typically a solid at room temperature.[2]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to pale yellow crystalline powder[4] |

| Melting Point | 49-52 °C[5] |

| Boiling Point | 242-243 °C[5] |

| Solubility in Water | Slightly soluble[4] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform[4] |

| Density | 1.114 g/cm³[5] |

The presence of the cyano group and the pyridine ring imparts specific chemical reactivity to the molecule. The cyano group can undergo hydrolysis to form a carboxylic acid, while the pyridine ring provides weak basicity.[4] The compound is stable under normal conditions but may react with strong oxidizing agents, acids, or bases.[4] For storage, it is recommended to keep it in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat and oxidizing agents.[2]

Synthesis and Experimental Protocols

3-Methyl-4-cyanopyridine is primarily synthesized through the ammoxidation of 3-methylpyridine (3-picoline).[6][7] This process involves the reaction of the starting material with ammonia and oxygen in the presence of a catalyst.

Experimental Protocol: Ammoxidation of 3-Methylpyridine

This protocol describes a general industrial method for the synthesis of cyanopyridines.

-

Reactants: 3-Methylpyridine, Ammonia, Air (as a source of oxygen).

-

Catalyst: Typically a metal oxide-based heterogeneous catalyst.

-

Procedure:

-

3-Methylpyridine and ammonia are vaporized and preheated.

-

The gaseous mixture is combined with air and passed over a fixed-bed reactor containing the catalyst.

-

The reaction temperature is maintained in the range of 330-450 °C.[8]

-

The reaction pressure is controlled in the range of 0.020-0.070 KPa.[8]

-

The resulting gaseous mixture containing 3-methyl-4-cyanopyridine is cooled and condensed.

-

The crude product is then purified by distillation to obtain the final product.[8]

-

The following diagram illustrates the general workflow for the synthesis of 3-methyl-4-cyanopyridine.

Caption: A flowchart of the ammoxidation process for synthesizing 3-methyl-4-cyanopyridine.

Applications in Research and Development

3-Methyl-4-cyanopyridine is a valuable intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries.[4]

-

Pharmaceutical Synthesis: It serves as a key building block for the preparation of more complex molecules with potential therapeutic activities. For instance, it is used in the synthesis of azaindenoisoquinoline derivatives, which have been investigated as topoisomerase I inhibitors and potential anticancer agents.[1][9]

-

Agrochemicals: The pyridine and cyano functionalities are present in various herbicides and pesticides.

-

Materials Science: It can be used as an intermediate in the synthesis of specialty organic materials.[4]

-

Catalysis: In some catalytic systems, it may function as a ligand or an auxiliary agent to modify the activity and selectivity of metal catalysts.[4]

The logical relationship for its primary application as a synthetic intermediate is depicted below.

References

- 1. 4-Cyano-3-methylpyridine | 7584-05-6 [chemicalbook.com]

- 2. 3-Methylpyridine-4-Carbonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity 3-Methyl-4-Cyanopyridine for Pharmaceutical & Chemical Industries [nj-finechem.com]

- 3. 3-cyano-4-methylpyridine [stenutz.eu]

- 4. 3-Methyl-4-cyanopyridine Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Data [pipzine-chem.com]

- 5. 3-Cyano-4-methylpyridine Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]

- 6. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 7. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 8. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Cyano-3-methylpyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

In-Depth Technical Guide: 3-Methylisonicotinonitrile (CAS 7584-05-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylisonicotinonitrile, with a CAS number of 7584-05-6, is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities, with a focus on its anti-inflammatory potential. The document includes structured data tables for easy reference, as well as visualizations of experimental workflows and relevant signaling pathways to aid in understanding its mechanism of action.

Chemical and Physical Properties

This compound, also known as 3-methyl-4-cyanopyridine, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7584-05-6 | [General Knowledge] |

| Molecular Formula | C₇H₆N₂ | [General Knowledge] |

| Molecular Weight | 118.14 g/mol | [General Knowledge] |

| Appearance | Solid | [General Knowledge] |

| SMILES | CC1=C(C=CN=C1)C#N | [General Knowledge] |

| Purity | Typically >98% | [General Knowledge] |

| Storage | Inert atmosphere, room temperature | [General Knowledge] |

Synthesis and Purification

The primary industrial synthesis of this compound is achieved through the ammoxidation of 3-picoline (3-methylpyridine). This process involves the reaction of 3-picoline with ammonia and an oxidizing agent, typically air, over a catalyst at elevated temperatures.

Experimental Protocol: Ammoxidation of 3-Picoline

Objective: To synthesize this compound from 3-picoline.

Materials:

-

3-Picoline (reactant)

-

Ammonia (reactant)

-

Air (oxidizing agent)

-

Vanadium-titanium based catalyst

-

Toluene (extraction solvent)

Equipment:

-

Fixed-bed reactor

-

Vaporizer and preheater

-

Mixing tank

-

Absorption tower

-

Extraction column

-

Rectification column

Procedure:

-

Vaporize 3-picoline and preheat to 180-330°C.

-

Mix the vaporized 3-picoline with ammonia and air in a molar ratio of approximately 1:2-7:10-15 (3-picoline:NH₃:air).

-

Pass the gaseous mixture through a fixed-bed reactor containing a vanadium-titanium based catalyst.

-

Maintain the reaction temperature between 330-450°C and the pressure at the reactor head between 0.020-0.070 KPa.

-

Control the reaction temperature using a molten salt bath.

-

The reaction product gas is passed through an absorption tower to capture the this compound in water.

-

The resulting aqueous solution is then subjected to continuous extraction with toluene.

-

The toluene extract is rectified to isolate the final product.

Expected Yield: Under optimal conditions, the conversion of 3-picoline can exceed 99%, with a yield of this compound greater than 98%.

Purification Protocol: Recrystallization

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Activated carbon (optional)

Equipment:

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Reflux condenser

-

Büchner funnel and flask

-

Vacuum source

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.

-

If colored impurities are present, add a small amount of activated carbon and briefly heat the solution.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol.

-

Dry the purified crystals under vacuum.

Biological Activity: Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory properties, which are believed to be mediated through its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α).

Quantitative Data

| Target | Activity | Quantitative Data (IC₅₀) |

| PPARγ | Agonist/Modulator | Not Publicly Available |

| TNF-α Production | Inhibition | Not Publicly Available |

| Prostaglandin Synthesis | Inhibition | Not Publicly Available |

Experimental Protocols

Objective: To determine the binding affinity of this compound to the PPARγ ligand-binding domain.

Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD)

-

Fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone)

-

This compound (test compound)

-

Assay buffer

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add the PPARγ LBD and the fluorescently labeled ligand to each well.

-

Add the different concentrations of this compound to the respective wells. Include a positive control (known PPARγ agonist) and a negative control (vehicle).

-

Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Measure the fluorescence polarization or fluorescence intensity using a fluorometer. A decrease in fluorescence polarization or a change in intensity indicates displacement of the fluorescent ligand by the test compound.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Objective: To assess the ability of this compound to inhibit TNF-α production in stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin/Streptomycin

-

96-well cell culture plate

-

TNF-α ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

Experimental and logical Workflows

Caption: Workflow for the synthesis and purification of this compound.

Caption: Workflow for in vitro screening of anti-inflammatory activity.

Signaling Pathways

Caption: Putative anti-inflammatory signaling pathways of this compound.

Spectroscopic and Mechanistic Insights into 3-Methylisonicotinonitrile: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of the spectroscopic properties of 3-Methylisonicotinonitrile, a compound with demonstrated anti-inflammatory potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its structural and potential mechanistic data.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure (C₇H₆N₂) and known spectral characteristics of its functional groups.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine ring) |

| ~2975-2870 | Medium | C-H Stretch | Methyl (-CH₃) |

| ~2230-2210 | Strong | C≡N Stretch | Nitrile |

| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | Aromatic (Pyridine ring) |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~8.5-8.7 | Doublet | 1H | H6 (Pyridine ring) |

| ~7.5-7.7 | Doublet | 1H | H2 (Pyridine ring) |

| ~7.3-7.5 | Singlet | 1H | H5 (Pyridine ring) |

| ~2.5 | Singlet | 3H | -CH₃ |

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~150-155 | C6 (Pyridine ring) |

| ~150-155 | C2 (Pyridine ring) |

| ~140-145 | C4 (Pyridine ring) |

| ~130-135 | C5 (Pyridine ring) |

| ~120-125 | C3 (Pyridine ring) |

| ~115-120 | -C≡N (Nitrile) |

| ~20-25 | -CH₃ |

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 118 | [M]⁺ (Molecular Ion) |

| 117 | [M-H]⁺ |

| 91 | [M-HCN]⁺ |

| 77 | [C₆H₅]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

A small amount of purified this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the ion source. The molecules are ionized by a beam of electrons (typically at 70 eV), and the resulting fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Potential Signaling Pathway in Inflammation

This compound has been reported to exhibit anti-inflammatory properties, potentially through the modulation of Tumor Necrosis Factor-alpha (TNF-α) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathways.[1]

Caption: Proposed anti-inflammatory mechanism of this compound.

The diagram above illustrates a simplified model of the inflammatory cascade. An inflammatory stimulus activates immune cells, leading to the production of pro-inflammatory cytokines like TNF-α. TNF-α binds to its receptor, activating downstream signaling pathways such as NF-κB, which further promotes inflammation. This compound is hypothesized to exert its anti-inflammatory effects by potentially inhibiting the production or activity of TNF-α. Additionally, it may act as an agonist for PPARγ, a nuclear receptor that, upon activation and heterodimerization with the Retinoid X Receptor (RXR), binds to PPAR Response Elements (PPREs) in the DNA. This binding event transcriptionally upregulates the expression of anti-inflammatory genes, thereby suppressing the inflammatory response. Further research is required to fully elucidate the precise molecular targets and mechanisms of action of this compound.

References

Navigating the Solubility Landscape of 3-Methylisonicotinonitrile in Organic Solvents: A Technical Guide

For Immediate Release

Understanding the Solubility Profile

3-Methylisonicotinonitrile is a pyridine derivative containing a nitrile group, a structural motif prevalent in many pharmaceutical compounds. Its solubility is a critical parameter for its application in chemical synthesis, purification, and formulation. The polarity imparted by the pyridine ring and the nitrile group suggests its affinity for polar organic solvents.

Data on Solubility

The following tables summarize the available qualitative solubility information for this compound and quantitative data for the structurally related compounds, 4-Cyanopyridine and Nicotinic Acid. This comparative data can offer valuable insights into solvent selection for this compound.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Methanol | Soluble[1] |

| Ethanol | Good solubility[2] |

| Acetone | Good solubility[2] |

| Chloroform | Good solubility[2] |

| Water | Slightly soluble[2] |

Table 2: Quantitative Solubility of 4-Cyanopyridine

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 16.4 | 3.2[1] |

| Ethanol | - | Soluble[1] |

| Ether | - | Soluble[1] |

| Benzene | - | Soluble[1] |

Table 3: Mole Fraction Solubility of Nicotinic Acid (3-Pyridinecarboxylic Acid) at Various Temperatures

| Solvent | 283 K | 293 K | 303 K | 313 K | 323 K | 333 K |

| Dimethyl Sulfoxide | 0.0989 | 0.1264 | 0.1593 | 0.1989 | 0.2468 | 0.3045 |

| Ethanol | 0.0218 | 0.0284 | 0.0369 | 0.0477 | 0.0614 | 0.0785 |

| Water | 0.0029 | 0.0039 | 0.0052 | 0.0069 | 0.0091 | 0.0119 |

| Acetone | 0.0021 | 0.0029 | 0.0041 | 0.0057 | 0.0079 | 0.0108 |

| Diethyl Ether | 0.0003 | 0.0005 | 0.0007 | 0.0011 | 0.0016 | 0.0024 |

| Acetonitrile | 0.0002 | 0.0003 | 0.0005 | 0.0007 | 0.0010 | 0.0014 |

Experimental Determination of Solubility

Accurate and reproducible solubility data is paramount for process development and formulation. The following are detailed protocols for two standard methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

1. Preparation of Saturated Solution:

- Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.

- Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

2. Sample Separation:

- Allow the undissolved solid to settle.

- Carefully withdraw a known volume of the clear supernatant using a pre-equilibrated pipette with a filter tip to avoid transferring any solid particles.

3. Mass Determination:

- Transfer the filtered saturated solution to a pre-weighed, dry container.

- Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

- Once the solvent is completely removed, cool the container in a desiccator and weigh it.

- The difference between the final and initial weight of the container gives the mass of the dissolved this compound.

4. Calculation:

- Solubility is typically expressed as g/100 mL or mol/L.

UV/Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range.

1. Preparation of a Calibration Curve:

- Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

- Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and obey the Beer-Lambert law.

2. Preparation and Analysis of Saturated Solution:

- Prepare a saturated solution as described in the gravimetric method (Step 1).

- After reaching equilibrium, withdraw a sample of the clear supernatant and filter it.

- Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

- Measure the absorbance of the diluted solution at λmax.

3. Calculation:

- Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

- Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Workflow for Solubility Determination and Analysis

The following diagram illustrates the logical workflow for determining and analyzing the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Synthesis of 3-Methylisonicotinonitrile from 3-Picoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis pathway for 3-Methylisonicotinonitrile, more systematically named 3-cyano-4-methylpyridine, commencing from the readily available starting material, 3-picoline. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a visual representation of the overall workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its synthesis from 3-picoline involves a series of chemical transformations, primarily centered around the functionalization of the pyridine ring. The most established route proceeds through the N-oxidation of 3-picoline, followed by nitration at the 4-position, and subsequent conversion of the nitro group to a nitrile. This guide details a reliable three-step process for this transformation.

Overall Synthetic Pathway

The synthesis of this compound from 3-picoline can be conceptually broken down into three primary stages:

-

N-Oxidation: Conversion of 3-picoline to 3-picoline-N-oxide.

-

Nitration: Introduction of a nitro group at the C4 position of the pyridine ring to yield 3-methyl-4-nitropyridine-N-oxide.

-

Cyanation and Deoxygenation: Replacement of the nitro group with a cyano group and subsequent removal of the N-oxide to afford the final product, this compound.

Caption: Overall synthetic workflow from 3-picoline to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Picoline-N-oxide

The initial step involves the N-oxidation of 3-picoline. A common and effective method utilizes hydrogen peroxide in glacial acetic acid.[1]

Reaction:

3-Picoline + H₂O₂ --(CH₃COOH)--> 3-Picoline-N-oxide

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-picoline and glacial acetic acid.

-

Slowly add a 30% aqueous solution of hydrogen peroxide to the stirred mixture.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the excess acetic acid and water under reduced pressure.

-

The resulting crude product can be purified by distillation under vacuum.

| Parameter | Value |

| Reactants | |

| 3-Picoline | 1.0 eq |

| 30% Hydrogen Peroxide | 1.1-1.5 eq |

| Glacial Acetic Acid | Solvent |

| Reaction Conditions | |

| Temperature | 70-80°C |

| Reaction Time | 4-8 hours |

| Yield | 70-90% |

Table 1: Reaction parameters for the synthesis of 3-Picoline-N-oxide.

Step 2: Synthesis of 3-Methyl-4-nitropyridine-N-oxide

The nitration of 3-picoline-N-oxide selectively occurs at the 4-position due to the electronic effects of the N-oxide group. A standard procedure involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

Reaction:

3-Picoline-N-oxide + HNO₃ --(H₂SO₄)--> 3-Methyl-4-nitropyridine-N-oxide

Procedure:

-

In a flask immersed in an ice bath, cautiously add 3-picoline-N-oxide to concentrated sulfuric acid.

-

To this cooled and stirred solution, slowly add fuming nitric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate) until precipitation of the product is complete.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water).

| Parameter | Value |

| Reactants | |

| 3-Picoline-N-oxide | 1.0 eq |

| Fuming Nitric Acid | 1.5-2.0 eq |

| Concentrated Sulfuric Acid | Solvent/Catalyst |

| Reaction Conditions | |

| Initial Temperature | 0-10°C |

| Reaction Temperature | 90-100°C |

| Reaction Time | 2-4 hours |

| Yield | 80-95% |

Table 2: Reaction parameters for the synthesis of 3-Methyl-4-nitropyridine-N-oxide.

Step 3: Synthesis of this compound (3-cyano-4-methylpyridine)

The conversion of the 4-nitro group to a cyano group is a critical step. The nitro group in 4-nitropyridine-N-oxides is a good leaving group for nucleophilic aromatic substitution.[2] A plausible method involves reaction with a cyanide salt, followed by deoxygenation of the N-oxide. One effective method for the cyanation of pyridine N-oxides involves activation with an agent like dimethylcarbamoyl chloride in the presence of potassium cyanide.[3]

Proposed Reaction:

-

3-Methyl-4-nitropyridine-N-oxide + KCN --(activating agent)--> 4-cyano-3-methylpyridine-N-oxide

-

4-cyano-3-methylpyridine-N-oxide --(deoxygenation)--> this compound

Proposed Procedure (based on analogous reactions):

-

Cyanation: In a sealed reaction vessel, suspend 3-methyl-4-nitropyridine-N-oxide and potassium cyanide in an inert solvent such as acetonitrile or DMF.

-

Add an activating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride) to the mixture.

-

Heat the reaction mixture to a temperature between 80-120°C and stir for several hours.

-

Monitor the formation of 4-cyano-3-methylpyridine-N-oxide by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deoxygenation: The crude 4-cyano-3-methylpyridine-N-oxide can be deoxygenated using various reagents, such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation. For a laboratory-scale synthesis, treatment with PCl₃ in a solvent like chloroform at reflux is a common method.

-

After the deoxygenation is complete (monitored by TLC), the reaction is quenched, and the product is isolated and purified by column chromatography or distillation.

| Parameter | Value (Proposed) |

| Reactants (Cyanation) | |

| 3-Methyl-4-nitropyridine-N-oxide | 1.0 eq |

| Potassium Cyanide | 1.5-2.0 eq |

| Activating Agent (e.g., Dimethylcarbamoyl Chloride) | 1.2-1.5 eq |

| Solvent | Acetonitrile or DMF |

| Reaction Conditions (Cyanation) | |

| Temperature | 80-120°C |

| Reaction Time | 4-12 hours |

| Deoxygenating Agent | PCl₃ or Catalytic Hydrogenation |

| Overall Yield (from nitro compound) | 50-70% (Estimated) |

Table 3: Proposed reaction parameters for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in this synthetic pathway.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Picoline | C₆H₇N | 93.13 | -18 | 144 |

| 3-Picoline-N-oxide | C₆H₇NO | 109.13 | 32-35 | 254-258 |

| 3-Methyl-4-nitropyridine-N-oxide | C₆H₆N₂O₃ | 154.12 | 136-138[4] | - |

| This compound | C₇H₆N₂ | 118.14 | 53-55 | - |

Table 4: Physicochemical properties of compounds in the synthetic pathway.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental work, from starting materials to the final purified product.

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-picoline is a well-established, albeit multi-step, process that provides access to a key building block for pharmaceutical research and development. The protocols outlined in this guide, based on literature precedents, offer a reliable pathway for obtaining the target molecule. While the initial N-oxidation and nitration steps are robust and high-yielding, the final cyanation and deoxygenation step may require optimization depending on the specific laboratory conditions and scale of the reaction. Careful execution of these procedures will enable researchers to efficiently synthesize this compound for their research needs.

References

3-Methylisonicotinonitrile: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on available data for 3-Methylisonicotinonitrile and structurally related compounds. It is not exhaustive and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) before handling. All laboratory work should be conducted by qualified personnel adhering to established safety protocols.

Introduction

This compound is a substituted pyridine derivative used as a building block in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical industries. As with any chemical reagent, a comprehensive understanding of its potential hazards and the implementation of appropriate safety precautions are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information, handling procedures, and emergency responses related to this compound.

Hazard Identification and Classification

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment (Acute) | 3 | H402: Harmful to aquatic life. |

Note: This classification is based on data for structurally related compounds and should be used as a precautionary guideline.

Physical and Chemical Properties Relevant to Safety

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₆N₂[1] |

| Molecular Weight | 118.14 g/mol [1] |

| Appearance | Solid |

| Melting Point | 42-44 °C |

| Boiling Point | 204 °C |

| Solubility | No data available |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Provides a barrier against skin contact, which can cause irritation. |

| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |

| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects the respiratory tract from irritating dust and vapors. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure risks.

Handling

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.

-

Procedural Controls: Avoid generating dust. Use appropriate tools for transferring the solid. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Preventing Contamination: Keep containers tightly closed when not in use.

Storage

-

Conditions: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

-

Container: Store in the original, tightly sealed container.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols for Safety Assessment

While specific toxicological studies for this compound are not publicly available, the following are standardized protocols that would be used to assess its acute toxicity and irritation potential.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Model: Typically, a single sex of rats (usually females as they are often slightly more sensitive) is used.

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of five fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Observation: The animal is observed for signs of toxicity for up to 14 days.

-

Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down. This process is continued until a stopping criterion is met.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

Objective: To identify substances that are irritating to the skin.

Methodology:

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Application: The test substance is applied topically to the surface of the skin tissue model.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: The viability of the tissue is determined using a cell viability assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then quantified by measuring its absorbance.

-

Prediction Model: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

Objective: To identify substances that have the potential to cause serious eye damage or eye irritation.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium model, which is a non-keratinized, multi-layered epithelial tissue construct.

-

Application: The test substance is applied directly to the epithelial surface of the cornea model.

-

Exposure and Incubation: The tissue is exposed for a specified duration, followed by a post-exposure incubation period.

-

Viability Assessment: Similar to the skin irritation test, cell viability is measured, typically using the MTT assay.

-

Classification: The substance is classified based on the reduction in tissue viability. Different thresholds are used to distinguish between non-irritants, irritants, and substances causing serious eye damage.

Visualized Workflows

The following diagrams illustrate key safety and handling procedures for this compound.

References

The Latent Therapeutic Potential of 3-Methylisonicotinonitrile Derivatives: A Technical Overview

Disclaimer: Direct experimental data on the biological activities of 3-Methylisonicotinonitrile derivatives is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities based on studies of structurally related isonicotinonitrile and cyanopyridine compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation into this specific class of compounds.

Introduction

Isonicotinonitrile, a pyridine ring substituted with a nitrile group at the 4-position, and its derivatives represent a versatile scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methyl group at the 3-position of the isonicotinonitrile core, creating this compound, offers a unique modification that may modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the plausible biological activities of this compound derivatives, drawing parallels from closely related chemical structures.

Potential Biological Activities

Anticancer Activity

Derivatives of the closely related 3-cyanopyridine scaffold have shown significant potential as anticancer agents. These compounds have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival.

PIM-1 Kinase Inhibition: Certain cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell cycle progression and apoptosis.[1] Inhibition of PIM-1 can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Topoisomerase I Inhibition: Azaindenoisoquinolines, which can be synthesized from 3-Methyl-4-cyanopyridine, are known inhibitors of Topoisomerase I (Top1).[2] Top1 is an essential enzyme for DNA replication and transcription, and its inhibition leads to DNA damage and cell death in rapidly dividing cancer cells.[2]

dot

Caption: Potential PIM-1 Kinase Inhibition Pathway.

dot

References

3-Methylisonicotinonitrile: A Versatile Pyridine Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylisonicotinonitrile, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, comprising a pyridine ring functionalized with both a methyl and a nitrile group, offer multiple reactive sites for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the construction of complex heterocyclic scaffolds and its role in medicinal chemistry. The strategic positioning of the methyl and nitrile groups on the pyridine core allows for selective functionalization, making it an attractive starting material for the synthesis of novel pharmaceutical intermediates and biologically active molecules. This document will detail key experimental protocols, present quantitative data in a structured format, and provide visual representations of reaction pathways and workflows to facilitate its application in a research and development setting.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7584-05-6 | [1] |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Appearance | Not specified (often a solid or oil) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| SMILES | CC1=C(C=CN=C1)C#N | [1] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be instructive. One reported method involves the reaction of methyl groups and ammonia in the presence of an acid catalyst.[1] However, for most laboratory applications, sourcing from commercial suppliers is the most practical approach.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of the pyridine ring, the methyl group, and the nitrile functionality. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen influences the reactivity of the ring, while the nitrile group itself is susceptible to a variety of transformations.

Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding the synthetic utility of this compound.

The reduction of the nitrile group to a primary amine is a fundamental transformation that provides access to (3-methylpyridin-4-yl)methanamine, a key intermediate for further elaboration.

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the catalytic reduction of a nitrile to a primary amine is as follows:

-

Reaction Setup: A solution of this compound in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) is placed in a high-pressure hydrogenation vessel.

-

Catalyst: A catalytic amount of a hydrogenation catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂), is added to the solution.

-

Reaction Conditions: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-500 psi). The reaction mixture is then stirred at a specific temperature (ranging from ambient to elevated temperatures) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude (3-methylpyridin-4-yl)methanamine, which can be further purified by distillation or crystallization.

Note: Specific conditions such as catalyst loading, hydrogen pressure, temperature, and reaction time need to be optimized for this particular substrate.

Logical Workflow for Nitrile Reduction

Caption: Workflow for the catalytic reduction of this compound.

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding amide (3-methylisonicotinamide) or carboxylic acid (3-methylisonicotinic acid).

Experimental Protocol: Acid-Catalyzed Hydrolysis to Amide

A patent describes the hydrolysis of a related cyanopyridine to the corresponding amide using concentrated sulfuric acid. A similar procedure could be adapted for this compound.

-

Reaction Setup: this compound is added portion-wise to a stirred solution of concentrated sulfuric acid, maintaining the temperature at a controlled level (e.g., 90 °C).[2]

-

Reaction Conditions: The mixture is heated (e.g., to 100 °C) and maintained at that temperature for a specified period (e.g., three hours) or until the reaction is complete.[2]

-

Work-up: The reaction mixture is cooled, and water is carefully added. The resulting mixture is further cooled (e.g., to 10 °C) to precipitate the product. The solid 3-methylisonicotinamide is then isolated by filtration, washed with water, and dried.[2]

Quantitative Data for a Related Hydrolysis Reaction

The following table presents data from the hydrolysis of 2-chloro-3-cyano-4-methylpyridine to 2-chloro-3-amido-4-methylpyridine, which can serve as a reference for optimizing the hydrolysis of this compound.[2]

| Reactant | Reagent | Temperature | Time | Product | Yield |

| 2-chloro-3-cyano-4-methylpyridine | Conc. H₂SO₄ | 100 °C | 3 h | 2-chloro-3-amido-4-methylpyridine | Not specified, but product was isolated |

Reactions Involving the Pyridine Ring

The pyridine ring of this compound can undergo various transformations, including nucleophilic aromatic substitution and cross-coupling reactions, although the presence of the electron-withdrawing nitrile group generally deactivates the ring towards electrophilic attack.

General Experimental Protocol for Suzuki-Miyaura Coupling of a Halopyridine

-

Reaction Setup: To a reaction vessel containing the halopyridine derivative of this compound and a boronic acid in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) are added.

-

Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for several hours until the reaction is complete.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Workflow for a Potential Suzuki-Miyaura Cross-Coupling

References

Preliminary Investigation of 3-Methylisonicotinonitrile Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylisonicotinonitrile, a substituted pyridine derivative, presents a versatile scaffold for chemical synthesis and drug discovery. This technical guide provides a preliminary investigation into its reactivity, focusing on the transformations of its key functional groups: the nitrile and the methyl moieties. This document summarizes known synthetic pathways, functional group interconversions, and potential biological activities, supported by experimental data where available. Detailed experimental protocols for key reactions are provided, and potential reaction pathways and biological signaling cascades are visualized using Graphviz diagrams.

Introduction

This compound, also known as 3-methyl-4-cyanopyridine, is a heterocyclic compound with the chemical formula C₇H₆N₂.[1] Its structure, featuring a pyridine ring substituted with a methyl group at the 3-position and a nitrile group at the 4-position, offers multiple sites for chemical modification. The electron-withdrawing nature of the pyridine ring and the nitrile group influences the reactivity of the methyl group, making it amenable to a variety of transformations. This guide explores the chemical reactivity of this compound, providing a foundation for its application in synthetic chemistry and medicinal chemistry.

Chemical Reactivity and Transformations

The reactivity of this compound is primarily centered around its two functional groups: the nitrile group and the methyl group.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a range of transformations.

The nitrile group can be hydrolyzed under acidic or basic conditions to first form the corresponding amide (3-methylisonicotinamide) and subsequently the carboxylic acid (3-methylisonicotinic acid).[2] Catalytic hydrolysis using metal oxides, such as manganese dioxide, has been shown to be an effective method for the hydration of cyanopyridines to their corresponding amides.[3]

Table 1: Hydrolysis of 3-Cyanopyridine to Nicotinamide using MnO₂ Catalyst

| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 3-Cyanopyridine | MnO₂ | Water | 100 | 8 | Nicotinamide | 99.6 |

Note: This data is for the hydrolysis of 3-cyanopyridine and serves as a representative protocol.

The nitrile group can be reduced to a primary amine, yielding 4-(aminomethyl)-3-methylpyridine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

Reactions of the Methyl Group

The methyl group on the pyridine ring, while generally less reactive than those at the 2- or 4-positions, can still undergo several important transformations.

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄). This reaction typically requires heating and results in the formation of pyridine-3,4-dicarboxylic acid. The oxidation of alkyl side chains on aromatic rings with KMnO₄ is a well-established method.[4][5]

The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) as a bromine source under UV irradiation or with a radical initiator. However, for 3-methylpyridine, ring bromination can be a competing reaction.[6] The regioselectivity is influenced by the deactivating inductive effect of the nitrogen atom in the pyridine ring.[6]

Experimental Protocols

General Synthesis of 3-Methyl-4-cyanopyridine

A common method for the synthesis of cyanopyridines is through the ammoxidation of the corresponding methylpyridine.[7][8]

Protocol: Ammoxidation of 3-Picoline

-

Vaporize 3-picoline and mix with ammonia and air.

-

Pass the gaseous mixture over a suitable catalyst (e.g., a mixed metal oxide catalyst containing V₂O₅) in a fixed-bed reactor.[8]

-

Maintain the reaction temperature between 330-450 °C.[7]

-

The resulting product stream is then cooled, and the 3-methyl-4-cyanopyridine is isolated through absorption, extraction, and rectification.[7]

Hydrolysis of this compound to 3-Methylisonicotinamide

Adapted from the procedure for 3-cyanopyridine hydrolysis.[9]

Protocol: Catalytic Hydrolysis

-

Dissolve 0.096 mole of this compound in 5.556 moles of water.

-

Add 0.0115 mole of manganese dioxide catalyst.

-

Stir the reaction mixture and reflux at 100 °C for 8 hours.

-

After cooling, filter the reaction mixture and wash the solid with distilled water.

-

Evaporate the filtrate to dryness to obtain 3-methylisonicotinamide.

Reduction of this compound to 4-(Aminomethyl)-3-methylpyridine

General procedure for nitrile reduction using LiAlH₄.

Protocol: Reduction with LiAlH₄

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend a molar excess of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash thoroughly with THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(aminomethyl)-3-methylpyridine.

Potential Biological Activity and Signaling Pathways

This compound has been reported to possess anti-inflammatory properties.[1] This activity is suggested to be mediated through the inhibition of prostaglandin synthesis and the reduction of serum levels of tumor necrosis factor-alpha (TNF-α).[1] Furthermore, there is a potential involvement of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating lipid metabolism and inflammation.[1][10]

Hypothetical Signaling Pathway

Based on the known roles of TNF-α and PPARγ in inflammation, a hypothetical signaling pathway for the anti-inflammatory action of this compound can be proposed. The compound may directly or indirectly inhibit the production or signaling of TNF-α. TNF-α is a key pro-inflammatory cytokine that activates downstream signaling cascades, such as the NF-κB pathway, leading to the expression of inflammatory genes.[11] By inhibiting TNF-α, this compound could suppress this inflammatory cascade.

Simultaneously, this compound may act as a modulator of PPARγ.[1] Activation of PPARγ can have anti-inflammatory effects by transrepressing the activity of pro-inflammatory transcription factors like NF-κB.

Caption: Hypothetical signaling pathway for the anti-inflammatory effects of this compound.

Experimental Workflows

Workflow for Reactivity Studies

The investigation of this compound's reactivity can be systematically approached as illustrated in the following workflow.

Caption: General workflow for exploring the reactivity of this compound.

Conclusion

This compound is a valuable building block with significant potential in organic synthesis and medicinal chemistry. Its nitrile and methyl groups provide handles for a variety of chemical transformations, leading to a diverse range of derivatives. The preliminary data on its anti-inflammatory activity suggests that it may serve as a lead compound for the development of novel therapeutic agents. Further detailed investigation into its reactivity, optimization of reaction conditions, and a deeper understanding of its biological mechanism of action are warranted to fully exploit the potential of this versatile molecule.

References

- 1. Stimulation of TNF-alpha production by 2-(1-adamantylamino)-6-methylpyridine (AdAMP) - a novel immunomodulator with potential application in tumour immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. daneshyari.com [daneshyari.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]

- 10. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An orally active, small-molecule TNF inhibitor that disrupts the homotrimerization interface improves inflammatory arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Methylisonicotinonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 3-Methylisonicotinonitrile, a valuable pyridine derivative used as an intermediate in the development of pharmaceuticals and agrochemicals. The primary method detailed is the Sandmeyer reaction, a robust and well-established chemical transformation. This protocol begins with the synthesis of the precursor, 3-amino-4-methylpyridine, followed by its conversion to the target molecule, this compound. This application note includes detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow to ensure reproducibility and clarity for researchers.

Introduction

This compound, also known as 3-methyl-4-cyanopyridine, is a key building block in organic synthesis. Its pyridine core functionalized with both a methyl and a cyano group offers versatile handles for further chemical modifications, making it an important intermediate in the synthesis of various biologically active molecules. While industrial production often relies on the high-temperature ammoxidation of 3-picoline, this method is less practical for a standard laboratory setting. A more accessible and reliable laboratory-scale synthesis involves a two-step sequence: the amination of a suitable 4-substituted 3-methylpyridine derivative to form 3-amino-4-methylpyridine, followed by a Sandmeyer reaction to introduce the nitrile functionality.

Synthesis Pathway

The overall synthesis pathway involves two main stages:

-

Synthesis of 3-Amino-4-methylpyridine: This precursor can be synthesized from 3-bromo-4-methylpyridine via a copper-catalyzed amination reaction.

-

Synthesis of this compound: The target compound is obtained from 3-amino-4-methylpyridine through a Sandmeyer reaction, which involves diazotization of the amino group followed by cyanation using copper(I) cyanide.

Experimental Protocols

Part 1: Synthesis of 3-Amino-4-methylpyridine from 3-Bromo-4-methylpyridine

This protocol is adapted from a patented procedure for the amination of halo-pyridines.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromo-4-methylpyridine | 172.02 | 15.0 g | 0.087 |

| Copper(II) sulfate | 159.61 | 0.5 g | 0.003 |

| Concentrated ammonia solution (28%) | 17.03 (as NH3) | 50 mL | ~0.74 |

| Methanol | 32.04 | 30 mL | - |

Procedure:

-

In a high-pressure autoclave, combine 3-bromo-4-methylpyridine (15.0 g, 0.087 mol), copper(II) sulfate (0.5 g, 0.003 mol), and methanol (30 mL).

-

Add concentrated ammonia solution (50 mL) to the mixture.

-

Seal the autoclave and heat the reaction mixture to 160°C with stirring.

-

Maintain the reaction at this temperature for 8 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude 3-amino-4-methylpyridine by recrystallization from ethyl acetate to obtain a crystalline solid. A typical yield for this reaction is around 90-95%.[1]

Part 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general method adapted from established Sandmeyer reaction procedures for pyridine derivatives.[2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-4-methylpyridine | 108.14 | 10.0 g | 0.092 |

| Concentrated Hydrochloric Acid (37%) | 36.46 | 25 mL | ~0.3 |

| Sodium Nitrite (NaNO2) | 69.00 | 6.7 g | 0.097 |

| Copper(I) Cyanide (CuCN) | 89.56 | 9.0 g | 0.10 |

| Sodium Cyanide (NaCN) | 49.01 | 4.5 g | 0.092 |

| Benzene | 78.11 | 100 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

Step 1: Diazotization of 3-Amino-4-methylpyridine

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-4-methylpyridine (10.0 g, 0.092 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

-

Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (6.7 g, 0.097 mol) in water (20 mL).

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5°C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.

Step 2: Cyanation Reaction

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (9.0 g, 0.10 mol) and sodium cyanide (4.5 g, 0.092 mol) in water (50 mL). Cool this solution to 0-5°C in an ice-salt bath.

-

Add benzene (100 mL) to the copper(I) cyanide solution.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the vigorously stirred copper(I) cyanide solution. Maintain the temperature at 0-5°C during the addition.

-

After the addition is complete, continue stirring at 0-5°C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat to 50°C for 1 hour to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

Separate the organic (benzene) layer from the aqueous layer.

-

Extract the aqueous layer with benzene (2 x 30 mL).

-

Combine all organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by rotary evaporation.

-

The crude product is obtained as a solid. Purify by recrystallization from a suitable solvent such as an ethanol-water mixture or toluene to yield pure this compound. The expected yield is typically in the range of 60-70%.

Data Summary

| Synthesis Step | Starting Material | Product | Key Reagents | Reaction Conditions | Typical Yield (%) |

| Part 1 | 3-Bromo-4-methylpyridine | 3-Amino-4-methylpyridine | NH3 (aq), CuSO4 | 160°C, 8 h | 90-95 |

| Part 2 | 3-Amino-4-methylpyridine | This compound | NaNO2, HCl, CuCN | 0-5°C to 50°C | 60-70 |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Do not isolate the diazonium salt.

-

Cyanide salts (CuCN and NaCN) are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available for any spills.

-

The reaction can be exothermic; careful temperature control is crucial.

Conclusion

The synthesis of this compound can be reliably achieved in a laboratory setting through a two-part process involving the amination of 3-bromo-4-methylpyridine followed by a Sandmeyer cyanation of the resulting 3-amino-4-methylpyridine. The protocols provided herein offer a detailed guide for researchers, with clear steps and expected outcomes. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe synthesis of this valuable chemical intermediate.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Methyl-4-cyanopyridine

Introduction

3-Methyl-4-cyanopyridine is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure is a core component in molecules designed for therapeutic applications. Traditional methods for the synthesis of aryl nitriles, such as the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and the use of highly toxic reagents.[2][3] In contrast, modern palladium-catalyzed cross-coupling reactions offer a more efficient, versatile, and milder route for the cyanation of (hetero)aryl halides.[4][5] This methodology demonstrates broad functional group tolerance and is highly effective for substrates like halogenated pyridines.[2]